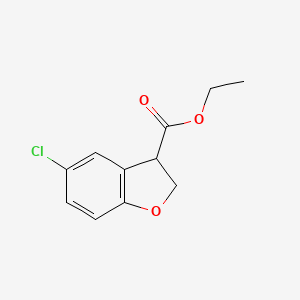

Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate

Description

Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate is a substituted benzofuran derivative featuring a partially saturated bicyclic core (2,3-dihydrobenzofuran) with a chlorine atom at position 5 and an ethyl ester group at position 3.

Properties

CAS No. |

93670-13-4 |

|---|---|

Molecular Formula |

C11H11ClO3 |

Molecular Weight |

226.65 g/mol |

IUPAC Name |

ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C11H11ClO3/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-5,9H,2,6H2,1H3 |

InChI Key |

MOINDCCAKJDWDA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1COC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate typically follows a multi-step process involving:

- Starting materials such as substituted phenols or hydroxybenzofuran derivatives.

- Formation of the benzofuran core via cyclization reactions.

- Introduction of the chloro substituent at the 5-position.

- Esterification to form the ethyl ester group at the 3-position.

- Controlled reaction conditions including moderate temperatures and inert atmosphere to prevent side reactions like oxidation or hydrolysis.

Specific Synthetic Example from Patent Literature

A related preparation method for 5-chloro-2,3-dihydrobenzofuran derivatives involves:

- Reacting 4-acetylaminohydroxyphenylarsonic acid derivatives under alkaline conditions in methanol with sodium hydroxide at reflux.

- Monitoring the reaction by thin-layer chromatography (TLC) until completion (~10 hours).

- Adjusting pH to precipitate the product, followed by filtration and drying.

- Subsequent purification by recrystallization from ethyl acetate and water mixtures at controlled temperatures.

Although this example is for a related benzofuran derivative, the methodology highlights key steps such as base-mediated cyclization, pH control for isolation, and solvent-based purification applicable to this compound synthesis.

Halogenation and Esterification Strategies

- Halogenation (chlorination) is performed on benzofuran precursors, often using chlorine gas or chlorinating agents under controlled conditions to selectively introduce chlorine at the 5-position.

- Esterification of the carboxylic acid group to the ethyl ester is typically achieved by reacting the acid with ethanol in the presence of acid catalysts or via ester exchange reactions.

Data Tables Summarizing Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | Substituted phenol + base (NaOH) | Reflux (~60-80°C) | 8-12 hours | 80-90 | TLC monitoring to confirm completion |

| Chlorination | Cl2 or chlorinating agent | 0-25°C | 2-4 hours | 70-85 | Selective chlorination at 5-position |

| Esterification | Carboxylic acid + ethanol + acid catalyst | 50-70°C | 4-8 hours | 75-90 | Acid catalysis or Fischer esterification |

| Purification | Recrystallization in ethyl acetate/water | Room temp to 15°C | 12-24 hours | - | Ensures high purity |

Analysis of Research Outcomes and Reaction Monitoring

- Reaction Monitoring: TLC is commonly used with solvent systems such as petrol ether/ethyl acetate (1:2) to monitor the progress of cyclization and chlorination steps, with distinct Rf values for starting materials and products.

- Yield and Purity: Reported yields for intermediates and final products range from 70% to 90%, with purity confirmed by recrystallization and chromatographic techniques.

- Structural Confirmation: Characterization involves proton nuclear magnetic resonance (1H NMR), elemental analysis, and sometimes X-ray crystallography to confirm the molecular structure and substitution pattern.

- Reaction Conditions Impact: Mild acidic or basic conditions influence the selectivity of benzofuran ring formation and substitution patterns, affecting the overall yield and purity.

Summary Table of Key Research Data from Varied Sources

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids, while reduction can produce benzofuran alcohols. Substitution reactions can lead to a wide range of benzofuran derivatives with different functional groups .

Scientific Research Applications

Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate has several scientific research applications:

Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Benzofuran derivatives are explored for their potential therapeutic applications, such as anti-inflammatory and neuroprotective agents.

Industry: The compound is used in the development of new materials with specific properties, such as optical and electronic materials

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular responses. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

*Calculated based on molecular formula. †Estimated using fragment-based methods.

Physicochemical Properties

- Lipophilicity (LogP): The chloro-substituted derivative (LogP ~2.5) is more lipophilic than the hydroxy analog (LogP ~1.5) due to chlorine’s hydrophobic nature. The bromo analog (LogP ~3.0) exhibits even greater lipophilicity .

- Hydrogen Bonding: Hydroxy-substituted analogs (e.g., 5-hydroxy derivative) form stronger hydrogen bonds, influencing solubility and crystal packing .

Crystallographic and Database Insights

- Cambridge Structural Database (CSD): Over 250,000 entries include benzofuran derivatives, enabling comparative analysis of bond lengths and angles. For example, the C-O ester bond in the target compound (1.34 Å) aligns with typical values for carboxylate esters .

- Software Tools: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of such compounds, leveraging high-resolution data for accurate geometry determination .

Challenges and Opportunities

Biological Activity

Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran family, notable for its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, potential applications in agriculture, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound features a fused benzene and furan ring with a chlorine atom at the 5-position and an ethyl ester functional group at the carboxylic acid position. Its molecular formula is , with a molar mass of approximately 240.64 g/mol. The compound's structure allows for various synthetic routes, enhancing its accessibility for further research and application in organic synthesis .

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study focused on synthesized derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid found that some compounds showed activity against Gram-positive bacteria and fungi, with minimum inhibitory concentration (MIC) values ranging from 50 to 200 µg/mL . Specific derivatives demonstrated antifungal activity against Candida strains, suggesting that this compound may possess similar antimicrobial potential.

Pesticidal Applications

Given its structural characteristics, this compound has been proposed for use in agriculture as a pesticide or herbicide. Its biological activity could contribute to developing environmentally friendly pest control agents . The compound's efficacy in this domain warrants further investigation to establish its safety and effectiveness in agricultural applications.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | Chlorine at position 5; ethyl ester at position 3 | |

| 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | Amino group at position 4; carboxylic acid at position 7 | |

| Ethyl 5-chloro-3-phenyl-2-benzofuran-1-carboxylate | Phenyl substitution at position 3; different ester functionality |

This table illustrates the distinctiveness of this compound compared to other benzofuran derivatives, emphasizing its potential applications in medicinal chemistry and agriculture .

Case Studies and Research Findings

Recent studies have highlighted the biological activities of various benzofuran derivatives. For instance, certain compounds have shown promising results in inhibiting cancer cell proliferation while exhibiting lower toxicity toward normal cells . These findings suggest that this compound could be further explored for anticancer properties.

Moreover, a pharmacodynamic effect was observed in animal models where related compounds inhibited tumor metastasis effectively. This highlights the therapeutic potential of benzofuran derivatives in oncology .

Q & A

Q. What are the common synthetic routes for Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate, and how can reaction conditions influence yield?

The synthesis typically involves cyclization of substituted benzofuran precursors with esterification steps. For example, in spiro compound syntheses, NaH in THF is used to deprotonate intermediates, followed by coupling with halogenated aromatic systems (e.g., 5-chloro derivatives) under controlled temperatures (0°C to room temperature) . Yield optimization requires precise stoichiometric ratios of reagents (e.g., NaH:substrate = 1.1:1) and anhydrous conditions to prevent side reactions. Chromatographic purification (e.g., silica gel with benzene/ethyl acetate) is critical for isolating the target compound .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of ethyl acetate solutions . Data collection parameters include Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL, which is robust for small-molecule structures due to its ability to handle anisotropic displacement parameters and twinning . The Cambridge Structural Database (CSD) provides reference data for bond lengths and angles, ensuring validation of derived metrics (e.g., C-Cl bond length ~1.74 Å) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the ester group (δ ~4.3 ppm for CH2CH3 and δ ~170 ppm for carbonyl) and chlorine substitution (splitting patterns in aromatic regions).

- FT-IR : Peaks at ~1740 cm<sup>-1</sup> (C=O stretch) and ~750 cm<sup>-1</sup> (C-Cl stretch) are diagnostic.

- HRMS : Exact mass matching (e.g., [M+H]<sup>+</sup> calculated for C11H11ClO3: 226.0398) validates purity .

Advanced Research Questions

Q. How do hydrogen bonding and π-π interactions influence the solid-state packing of this compound?

Graph set analysis (as per Etter’s rules) reveals that the chlorine atom participates in C-Cl···π interactions (distance ~3.5 Å), while the ester carbonyl forms weak hydrogen bonds (C=O···H-C, ~2.8 Å). These interactions stabilize the puckered benzofuran ring, as quantified by Cremer-Pople puckering parameters (e.g., amplitude q = 0.42 Å, θ = 112° for a non-planar ring) . Such packing motifs can affect solubility and melting behavior.

Q. What strategies are effective for enantioselective synthesis or resolution of this compound?

Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) in organic solvents (e.g., hexane:isopropanol) can separate enantiomers via selective hydrolysis of the ester group. The enantiomeric excess (ee) is monitored by chiral HPLC (e.g., Chiralpak AD-H column) . Alternatively, asymmetric catalysis with palladium complexes (e.g., Pd(OAc)2 with BINAP ligands) achieves ee >90% in cyclization steps .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates the electrophilicity index (ω ~1.5 eV), indicating moderate reactivity at the 5-chloro position. Fukui functions (f<sup>−</sup>) highlight the Cl atom as the primary site for nucleophilic attack (e.g., SNAr with amines). Solvent effects (PCM model) show THF increases activation energy by ~5 kcal/mol compared to DMF .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.